molecular formula C18H18N2O4S2 B119917 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 314042-01-8

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

Cat. No.: B119917
CAS No.: 314042-01-8
M. Wt: 390.5 g/mol
InChI Key: ATSWBWHRHAQVFM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a thieno[2,3-c]pyran core substituted with a 3-benzoylthioureido group at position 2, a carboxylic acid at position 3, and two methyl groups at position 5 (CAS: 314042-01-8) .

Synthesis: Synthesized via deprotection of its tert-butyl ester precursor using trifluoroacetic acid (TFA), yielding a low 7% isolated product after purification . Key characterization includes:

  • LCMS: Retention time = 1.871 min, purity = 92.8% .
  • NMR: Distinct ^1H and ^13C signals confirm the thioureido and carboxylic acid groups .

Biological Activity: Acts as a Rab7 GTPase inhibitor, disrupting ACAP2-mediated membrane trafficking and phospholipase D (PLD) activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML282 involves multiple steps, including the formation of a thieno[2,3-c]pyran ring system. The key steps include:

Industrial Production Methods

Industrial production of ML282 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Chemical Reactions Analysis

Types of Reactions

ML282 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ML282 with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

GTPase Inhibition

One of the primary applications of this compound is its role as a potent inhibitor of Ras-related GTPases, particularly Rab7. GTPases are critical regulators of various cellular processes, including membrane trafficking and cell proliferation. The compound has been shown to bind competitively to the nucleotide binding site of Rab7, inhibiting its activity with an inhibition constant (Ki) of approximately 13 nM . This inhibition is particularly relevant in cancer research, where dysregulation of GTPases is a hallmark of tumorigenesis.

Case Study: Rab7 Inhibition

A study by Agola et al. (2012) demonstrated that the compound effectively inhibits Rab7's interaction with its effector protein, Rab-interacting lysosomal protein (RILP), which is crucial for lysosomal transport and function. This inhibition can disrupt the autophagic process, providing insights into potential therapeutic strategies for diseases characterized by impaired autophagy .

Immunology Research

In immunological contexts, the compound has been shown to impair B cell switching and plasma cell survival in murine models of lupus. Lam et al. (2016) highlighted that inhibiting Rab7 with this compound dampens autoantibody responses, suggesting its utility in understanding autoimmune disorders and developing targeted therapies .

Cancer Therapeutics

Given its role as a GTPase inhibitor, this compound holds promise as a therapeutic agent in oncology. By targeting specific GTPases involved in cancer cell proliferation and survival, it could potentially enhance the efficacy of existing cancer treatments or serve as a novel therapeutic strategy.

Drug Development

The structural characteristics of 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid make it a candidate for further modifications to optimize its pharmacological properties. Researchers are exploring derivatives that may exhibit improved potency or selectivity for different GTPase targets .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/References
GTPase InhibitionInhibitor of Rab7Ki = 13 nM; disrupts autophagy
Immunology ResearchImpairs B cell switching in lupus modelsDampen autoantibody response
Cancer TherapeuticsPotential therapeutic agent in oncologyTargeting GTPases involved in tumorigenesis
Drug DevelopmentStructural modifications for enhanced potencyOngoing research into derivatives

Mechanism of Action

ML282 exerts its effects by competitively inhibiting the nucleotide binding of Rab7. This inhibition prevents the binding of guanosine triphosphate (GTP) and guanosine diphosphate (GDP) to Rab7, effectively locking the GTPase in an inactive conformation. This action disrupts the normal function of Rab7 in vesicular transport and lysosomal function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The methyl ester derivative (CID 1251121) exhibits superior synthesis yields (72%) due to stable intermediates, whereas the target compound’s low yield (7%) reflects challenges in carboxylic acid deprotection .

Table 2: Functional Comparisons

Compound Biological Target Mechanism Potency/Selectivity
Target Compound Rab7 GTPase, PLD, ACAP2 Inhibits nucleotide binding, disrupts membrane trafficking High specificity for Rab7
Methyl Ester (1251121) Unknown Likely prodrug; requires hydrolysis Lower activity (ester form)
5-Methyl Analog Rab7 GTPase Similar to target compound Moderate potency
tert-Butyl Ester Precursor Inactive until deprotected N/A Requires activation

Key Findings :

  • The thioureido group in the target compound enhances Rab7 binding via sulfur-mediated interactions, unlike ureido analogs (e.g., CID 46916265), which show reduced activity .
  • The 5,5-dimethyl substitution confers steric stability, critical for maintaining inhibitory activity compared to the 5-methyl variant .

Commercial Availability and Cost

Table 3: Commercial Metrics

Compound (Supplier) Price (10 mg) Availability Application Scope
Target Compound (BLD Pharm) $63 Typically in stock Research-grade inhibitors
Methyl Ester (ChemBridge) Not listed Custom synthesis Exploratory studies
5-Methyl Analog (ChemDiv) Not listed Limited Niche biochemical assays

Cost-Benefit Analysis :

  • The target compound’s higher cost ($63/10 mg) reflects its validated bioactivity and demand in Rab7-related studies .
  • Precursors like the tert-butyl ester are more cost-effective for large-scale synthesis but require additional processing .

Biological Activity

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid, also referred to as SID 85747738 or CID 1067700, is a compound of interest due to its potential biological activities, particularly as an inhibitor of GTPases. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy in various biological contexts.

  • Molecular Formula : C22H26N2O4S2
  • Molecular Weight : 446.6 g/mol
  • CAS Number : 1422057-39-3
  • Purity : Typically around 95% .

The compound acts primarily as a pan-inhibitor of Ras-superfamily GTPases. GTPases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The inhibition of these proteins can lead to altered cell proliferation and survival pathways.

Inhibition Studies

In vitro studies have demonstrated that the compound effectively inhibits nucleotide binding in GTPases such as Rab7. The mechanism involves:

  • Dose-response inhibition : The compound was tested at concentrations ranging from 100 μM to 15 nM, showing significant inhibitory effects on Rab7 nucleotide binding .
  • High-throughput screening : The compound was identified as a potent inhibitor of BODIPY-GTP binding through bead-based flow cytometry assays .

Anticancer Properties

Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit promising anticancer activities. For instance:

  • A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results showed that several compounds had IC50 values indicating significant inhibitory effects on tumor cell growth .
CompoundIC50 (μM)Cell LineReference
Compound I27.6MDA-MB-231
Compound II29.3MDA-MB-231

Other Biological Activities

The compound's structural analogs have been reported to possess various biological activities including:

  • Antimicrobial properties.
  • Inhibition of β-lactamases and other enzymes relevant to drug resistance .

Study on GTPase Inhibition

A study published in NCBI characterized the compound's ability to inhibit Rab7 GTPase. The findings highlighted its potential application in targeting diseases where GTPase activity is dysregulated. The study utilized a combination of biochemical assays and flow cytometry to establish the compound's potency .

Anticancer Efficacy

Another study focused on synthesizing thieno[2,3-d]pyrimidine derivatives which included the target compound. The synthesized compounds were tested against various cancer cell lines, revealing that modifications in the chemical structure influenced their anticancer activity significantly .

Q & A

Basic Research Questions

Q. What key analytical techniques are used to confirm the chemical structure of this compound?

  • Methodological Answer : The compound's structure is validated using nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LCMS). For example, 1H^1H NMR and 13C^13C NMR spectra confirm proton and carbon environments, such as the benzoylthioureido group and dimethyl-substituted thienopyran ring. LCMS (retention time: 1.871 min; purity: 92.8%) ensures molecular weight consistency and purity .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : By-products from incomplete benzoylation or thiourea coupling are typical. Reverse-phase chromatography (e.g., using C18 columns) effectively removes these impurities. LCMS monitoring at each synthetic step ensures intermediate purity before final coupling reactions .

Q. What is the standard synthetic route for this compound?

  • Methodological Answer : The compound is synthesized via sequential thiourea formation and cyclization. Starting from a thienopyran carboxylate precursor, benzoyl isothiocyanate is coupled under anhydrous conditions. Acidic hydrolysis (e.g., with trifluoroacetic acid) removes protecting groups, followed by reverse-phase purification .

Advanced Research Questions

Q. How can the synthetic protocol be optimized to improve yield and scalability?

  • Methodological Answer : Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiourea coupling.
  • Temperature control : Maintaining 0–5°C during benzoylation minimizes side reactions.
  • Purification : Gradient elution in reverse-phase chromatography (e.g., water/acetonitrile with 0.1% TFA) improves resolution of closely related impurities .

Q. How does the compound’s inhibitory activity against Rab7 GTPase correlate with its structural features?

  • Methodological Answer : The benzoylthioureido group likely interacts with Rab7’s nucleotide-binding pocket via hydrogen bonding, while the thienopyran core provides rigidity. Competitive inhibition assays (e.g., GTPγS binding) quantify IC50_{50} values, with structural analogs used to map pharmacophore requirements .

Q. What strategies are recommended to resolve discrepancies between high analytical purity (e.g., 93%) and inconsistent bioactivity?

  • Methodological Answer : Potential causes include:

  • Undetected stereoisomers : Chiral HPLC or circular dichroism (CD) can identify enantiomeric impurities.
  • Solubility issues : Use DMSO stocks with ≤0.1% water to prevent aggregation in aqueous assays.
  • Metabolic instability : Incubate the compound with liver microsomes to assess metabolic degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity?

  • Methodological Answer : Focus on:

  • Benzoyl group substitution : Electron-withdrawing groups (e.g., -NO2_2) may improve binding affinity.
  • Thienopyran dimethyl groups : Replace with bulkier substituents (e.g., cyclopropyl) to modulate steric effects.
  • Carboxylic acid bioisosteres : Substitute with tetrazoles to enhance membrane permeability .

Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

  • Methodological Answer : Include:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LCMS.
  • Thermal stability : Store at 4°C, -20°C, and 25°C for 1–4 weeks to assess shelf life.
  • Light sensitivity : Conduct amber vial vs. clear vial comparisons under UV/visible light .

Q. Data Analysis & Interpretation

Q. How should researchers interpret conflicting NMR and LCMS data for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Dynamic equilibria : Rotamers in the thioureido group can split NMR peaks but not affect LCMS.
  • Ion suppression in LCMS : Use alternative ionization methods (e.g., ESI+ vs. APCI-) to verify molecular ion presence.
  • Deuterated solvent artifacts : Confirm NMR assignments using 2D experiments (COSY, HSQC) .

Q. What computational tools are suitable for modeling this compound’s binding to Rab7 GTPase?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. Key steps:
  • Protein preparation : Use Rab7’s crystal structure (PDB: 1TU0) and optimize protonation states.
  • Ligand parameterization : Assign partial charges via Gaussian 16 at the B3LYP/6-31G* level.
  • Binding free energy : Calculate via MM-PBSA to prioritize derivatives for synthesis .

Q. Comparative Studies

Q. How does this compound compare to CID 46916263 in terms of synthetic complexity and bioactivity?

  • Methodological Answer : CID 46916263 (lacking dimethyl groups) has:
  • Simpler synthesis : Fewer steric hindrance steps (46% yield vs. 6 mg isolated for the target compound).
  • Reduced Rab7 inhibition : Dimethyl groups in the target compound enhance hydrophobic interactions, confirmed by GTPase activity assays .

Q. What lessons from thieno[3,2-b]thiophene derivatives (e.g., compound 2) apply to optimizing this compound?

  • Methodological Answer : Strategies include:
  • Heterocyclic fusion : Thienopyran-thiophene hybrids improve π-π stacking with target proteins.
  • Halogenation : Bromine at C5 increases metabolic stability (see compound 4 in ) .

Properties

IUPAC Name

2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSWBWHRHAQVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360013
Record name CID-1067700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314042-01-8
Record name CID-1067700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

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